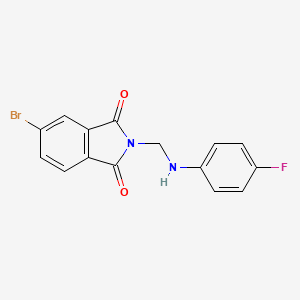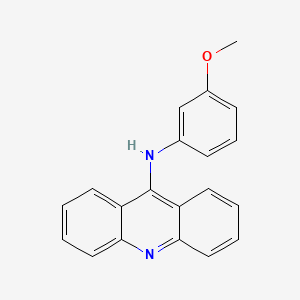![molecular formula C14H8Cl2N2O5 B11710895 2-[(2,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B11710895.png)
2-[(2,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid is an organic compound that features a dichlorophenyl group, a carbamoyl group, and a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid typically involves the reaction of 2,4-dichloroaniline with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product formed is 2-[(2,4-Dichlorophenyl)carbamoyl]-3-aminobenzoic acid.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
2-[(2,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dichlorophenyl group may also play a role in binding to specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorophenyl)carbamoyl]phenylacetic acid
- 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid
Uniqueness
2-[(2,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a carbamoyl group attached to a benzoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various fields.
Properties
Molecular Formula |
C14H8Cl2N2O5 |
|---|---|
Molecular Weight |
355.1 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)carbamoyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H8Cl2N2O5/c15-7-4-5-10(9(16)6-7)17-13(19)12-8(14(20)21)2-1-3-11(12)18(22)23/h1-6H,(H,17,19)(H,20,21) |
InChI Key |
OTEQEJHTZMMJCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11710815.png)

![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B11710836.png)

![phenyl 4-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B11710844.png)


![4'-octyl-N'-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11710850.png)
![methyl 2-{4-[(decyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11710853.png)

![2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}phenol](/img/structure/B11710872.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B11710874.png)

![3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11710883.png)
